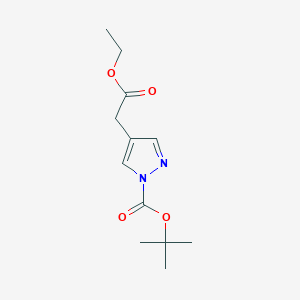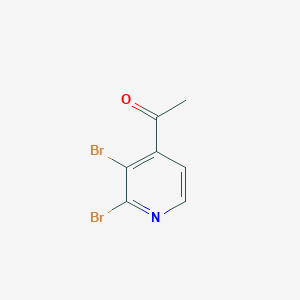
1-(2,3-Dibromopyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopyridin-4-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 4-acetylpyridine using bromine or a bromine source under controlled conditions to achieve selective bromination at the 2 and 3 positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dibromopyridin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced forms of the compound.
Coupling Reactions: Products are more complex organic molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.
Applications De Recherche Scientifique
1-(2,3-Dibromopyridin-4-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dibromopyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.
Comparaison Avec Des Composés Similaires
1-(2,3-Dibromopyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dibromopyridin-4-yl)ethanone: This compound has bromine atoms at the 3 and 5 positions instead of the 2 and 3 positions. The difference in bromine substitution can lead to variations in reactivity and biological activity.
1-(2,4-Dibromopyridin-3-yl)ethanone: This compound has bromine atoms at the 2 and 4 positions. The positional isomerism can result in different chemical and physical properties.
1-(2-Bromopyridin-4-yl)ethanone: This compound has only one bromine atom at the 2 position
Propriétés
Formule moléculaire |
C7H5Br2NO |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
1-(2,3-dibromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
Clé InChI |
QTFSVJDMKXNLJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



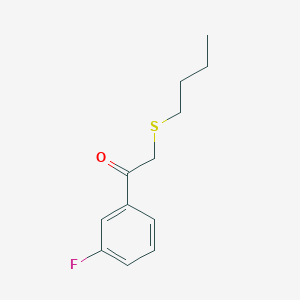
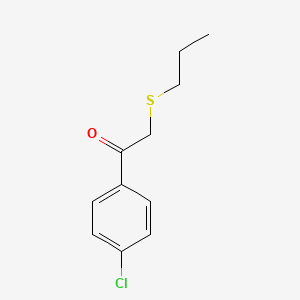
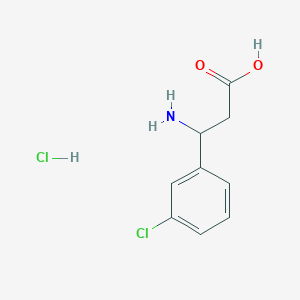

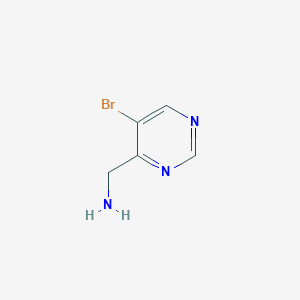
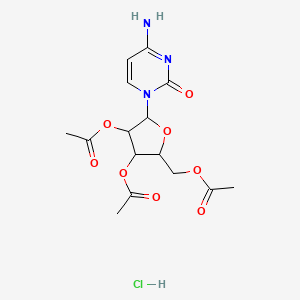
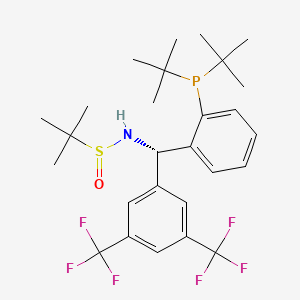
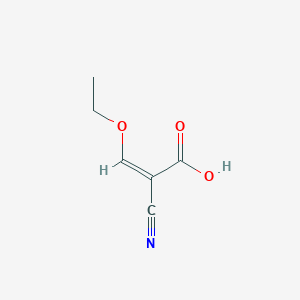
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)



